molecular formula C11H20O2 B14528507 Methyl dec-7-enoate CAS No. 62472-90-6

Methyl dec-7-enoate

Cat. No.: B14528507
CAS No.: 62472-90-6
M. Wt: 184.27 g/mol
InChI Key: YMCVVWOIKOLXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dec-7-enoate is an organic compound classified as a fatty acid methyl ester. It is derived from dec-7-enoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: Methyl dec-7-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated esters.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Epoxides and diols.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl dec-7-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dec-7-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism. The exact pathways and molecular targets are still under investigation, but its role as a fatty acid ester suggests it may influence lipid-related processes.

Comparison with Similar Compounds

Properties

CAS No.

62472-90-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl dec-7-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h4-5H,3,6-10H2,1-2H3

InChI Key

YMCVVWOIKOLXNA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.